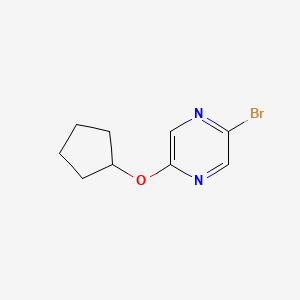

2-Bromo-5-cyclopentyloxypyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-cyclopentyloxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-8-5-12-9(6-11-8)13-7-3-1-2-4-7/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEFZMBEDSYDDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CN=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Characterization of 2-Bromo-5-cyclopentyloxypyrazine: A Comprehensive Technical Guide

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-Bromo-5-cyclopentyloxypyrazine (CAS: 959238-32-5)

Executive Summary & Structural Overview

In modern drug discovery, functionalized pyrazines serve as critical bioisosteres for benzene and pyridine rings, frequently appearing in kinase inhibitors and GPCR ligands. 2-Bromo-5-cyclopentyloxypyrazine ( [1]) is a highly versatile bifunctional building block. The C2 bromine allows for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the C5 cyclopentyloxy group provides lipophilic bulk and metabolic stability.

Validating the structural integrity of this intermediate is paramount. False positives in structural assignment can derail multi-step synthetic campaigns. This whitepaper provides a field-proven, self-validating analytical framework—encompassing NMR, LC-MS, and ATR-FTIR—to unequivocally characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Mechanistic Interpretation

The pyrazine ring of 2-bromo-5-cyclopentyloxypyrazine contains two para-oriented protons (H3 and H6). The chemical shifts of these protons are governed by a "push-pull" electronic system:

-

Inductive Deshielding: The highly electronegative bromine atom at C2 withdraws electron density via the σ -framework, deshielding the adjacent H3 proton and shifting it downfield.

-

Resonance Shielding: The oxygen atom of the cyclopentyloxy group at C5 donates its lone pair into the pyrazine π -system (+M effect). This increases electron density at the adjacent C6 position, shielding the H6 proton and shifting it upfield.

Because these protons are para to each other across the heteroaromatic ring, cross-ring scalar coupling ( 5JHH ) is typically negligible (< 1.5 Hz), resulting in two distinct, sharp singlets. This spectral signature is validated by referencing structural analogs such as 2-bromo-5-methoxypyrazine ([2]).

Protocol: High-Resolution 1H and 13C NMR Acquisition

This protocol is designed to prevent signal suppression of quaternary carbons and ensure accurate proton integration.

-

Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3 , 99.8% D).

-

Causality: CDCl3 is chosen because the compound is highly lipophilic, and the residual CHCl3 peak (7.26 ppm) does not overlap with the pyrazine aromatic signals (~8.0–8.3 ppm).

-

-

Instrument Parameters: Acquire spectra on a 400 MHz (or higher) NMR spectrometer at 298 K. Use a 30° excitation pulse.

-

Self-Validation Check: Set the relaxation delay ( D1 ) to 2.0 seconds. Aromatic protons and quaternary carbons (C-Br, C-O) suffer from long T1 relaxation times. A sufficient D1 ensures complete longitudinal magnetization recovery, preventing integration errors and ensuring the C-Br carbon is visible in the 13C spectrum.

-

-

Referencing: Calibrate the spectrum using the residual CHCl3 peak at δ 7.26 ppm for 1H and the central CDCl3 triplet at δ 77.16 ppm for 13C.

Table 1: Predicted NMR Assignments (400 MHz / 100 MHz, CDCl3 )

| Position | Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment / Structural Logic |

| 3 | 1H | 8.20 | s | 1H | Pyrazine ring (ortho to Br, deshielded) |

| 6 | 1H | 8.05 | s | 1H | Pyrazine ring (ortho to O-R, shielded) |

| 1' | 1H | 5.30 | m | 1H | Cyclopentyl O-CH (deshielded by oxygen) |

| 2', 5' | 1H | 1.95 - 2.05, 1.75 - 1.85 | m | 4H | Cyclopentyl CH₂ ( β to oxygen) |

| 3', 4' | 1H | 1.60 - 1.70 | m | 4H | Cyclopentyl CH₂ ( γ to oxygen) |

| 2 | 13C | 132.0 | C | - | Pyrazine C-Br (quaternary) |

| 3 | 13C | 142.5 | CH | - | Pyrazine C-H |

| 5 | 13C | 158.2 | C | - | Pyrazine C-O (highly deshielded) |

| 6 | 13C | 135.1 | CH | - | Pyrazine C-H |

| 1' | 13C | 81.5 | CH | - | Cyclopentyl C-O |

| 2', 5' | 13C | 32.5 | CH₂ | - | Cyclopentyl C- β |

| 3', 4' | 13C | 23.8 | CH₂ | - | Cyclopentyl C- γ |

Mass Spectrometry (LC-ESI-MS)

Causality & Mechanistic Interpretation

Electrospray Ionization (ESI) in positive mode is the gold standard for pyrazines. The basic ring nitrogens act as excellent proton acceptors in acidic mobile phases.

The presence of bromine provides a built-in self-validating mechanism: Bromine exists as two stable isotopes, 79Br and 81Br , with a natural abundance ratio of ~50.7% to 49.3%. Consequently, the intact molecular ion will present as a diagnostic 1:1 doublet separated by 2 m/z units. During Collision-Induced Dissociation (CID), the cyclopentyloxy group undergoes a classic neutral loss of cyclopentene (68 Da) via a cyclic transition state, yielding the stable 5-bromo-1H-pyrazin-2-one tautomer ( [3]).

Protocol: LC-MS Analysis

-

Mobile Phase: Prepare Solvent A (0.1% Formic Acid in MS-grade Water) and Solvent B (0.1% Formic Acid in MS-grade Acetonitrile).

-

Causality: Formic acid lowers the pH, ensuring the pyrazine nitrogens are pre-ionized in solution prior to aerosolization, maximizing the [M+H]+ signal.

-

-

Chromatography: Inject 1 μ L of a 10 μ g/mL sample onto a sub-2 μ m C18 reverse-phase column. Run a ballistic gradient from 5% to 95% B over 3 minutes.

-

MS Parameters: Set capillary voltage to 3.5 kV and desolvation temperature to 350°C. Acquire full scan data from m/z 100 to 500.

Table 2: LC-ESI-MS Positive Mode Data

| m/z | Ion Type | Relative Abundance | Assignment |

| 243.0 | [M+H]+ ( 79Br ) | 100% | Protonated molecular ion |

| 245.0 | [M+H]+ ( 81Br ) | 98% | Protonated molecular ion (isotope) |

| 175.0 | [M-C₅H₈+H]+ ( 79Br ) | 45% | Neutral loss of cyclopentene |

| 177.0 | [M-C₅H₈+H]+ ( 81Br ) | 44% | Neutral loss of cyclopentene (isotope) |

Infrared (ATR-FTIR) Spectroscopy

Causality & Mechanistic Interpretation

While NMR and MS confirm connectivity and mass, IR spectroscopy validates the functional group integrity in the solid state. Attenuated Total Reflectance (ATR) is prioritized over traditional KBr transmission methods.

-

Causality: High-pressure KBr pellet preparation can induce polymorphic transformations or absorb atmospheric moisture, broadening the baseline. ATR requires zero sample preparation, ensuring the spectrum reflects the true, unaltered solid-state form of the intermediate.

Protocol: ATR-FTIR Analysis

-

Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

-

Sampling: Place ~2 mg of the neat solid directly onto the crystal. Apply uniform pressure using the anvil to ensure intimate optical contact with the evanescent wave.

-

Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹.

Table 3: ATR-FTIR Key Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Assignment |

| 3050 | Weak | C-H (sp²) | Pyrazine ring C-H stretch |

| 2950, 2870 | Medium | C-H (sp³) | Cyclopentyl aliphatic C-H stretch |

| 1570, 1530 | Strong | C=N, C=C | Pyrazine ring stretching vibrations |

| 1250 | Strong | C-O-C | Asymmetric ether stretch |

| 1050 | Medium | C-O-C | Symmetric ether stretch |

| 1000 | Medium | C-Br | Aryl bromide stretch |

Data Integration Workflows and Visualizations

To ensure robust quality control, the analytical data must be integrated holistically. The workflow below outlines the standard operating procedure for validating the compound, followed by the specific MS fragmentation pathway that acts as the definitive chemical fingerprint.

Fig 1. Spectroscopic validation workflow for structural confirmation.

Fig 2. ESI-MS positive mode fragmentation pathway.

References

-

Title: PubChem Compound Summary for CID 45787736, 2-Bromo-5-cyclopentyloxypyrazine Source: National Center for Biotechnology Information URL: [Link]

-

Title: PubChem Compound Summary for CID 19756172, 2-Bromo-5-methoxypyrazine Source: National Center for Biotechnology Information URL: [Link]

-

Title: PubChem Compound Summary for CID 2771618, 5-Bromo-1H-pyrazin-2-one Source: National Center for Biotechnology Information URL: [Link]

Whitepaper: Strategic Synthesis and Functionalization of 2-Bromo-5-alkoxypyrazine Derivatives in Drug Discovery

Executive Summary

Pyrazine scaffolds are highly privileged structures in modern medicinal chemistry, frequently embedded in kinase inhibitors, central nervous system (CNS) agents, and targeted oncology therapeutics. Among these, 2-bromo-5-alkoxypyrazines (such as 2-bromo-5-methoxypyrazine) serve as critical bifunctional building blocks. The alkoxy group modulates the physicochemical profile of the molecule—enhancing lipophilicity and providing a hydrogen-bond acceptor—while the bromine atom serves as a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions[1][2].

This technical guide dissects the synthesis pathways, mechanistic causality, and downstream functionalization of 2-bromo-5-alkoxypyrazines, providing field-validated protocols to ensure high-yield, reproducible outcomes in drug development workflows.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis of 2-bromo-5-alkoxypyrazines relies heavily on the innate electronic properties of the pyrazine ring. Pyrazine is a π -electron-deficient heteroaromatic system, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[3].

When starting from a symmetric precursor like 2,5-dibromopyrazine , chemists face the challenge of differentiating the two identical leaving groups. The success of this transformation relies on strict kinetic control .

-

Causality: The initial attack by an alkoxide (e.g., sodium methoxide) displaces one bromine atom. The newly introduced alkoxy group exerts a strong resonance-donating effect ( +M effect) into the pyrazine ring. This significantly raises the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, rendering the resulting 2-bromo-5-alkoxypyrazine substantially less electrophilic than the starting material. Consequently, the rate of the second substitution drops precipitously, allowing the mono-substituted product to be isolated in high yields[3][4].

An alternative route involves the Sandmeyer-type diazotization of 2-amino-5-alkoxypyrazines, which is highly effective when specific alkoxy derivatives are synthesized via alternative pyrazine ring-closure methods.

Fig 1. Primary synthesis pathways for 2-bromo-5-alkoxypyrazine derivatives.

Quantitative Data: Synthesis & Functionalization Parameters

To optimize synthetic planning, the following tables summarize the quantitative parameters and expected yields for both the primary synthesis of the scaffold and its downstream functionalization.

Table 1: Comparative Synthesis Routes for 2-Bromo-5-alkoxypyrazines

| Synthesis Route | Starting Material | Reagents / Catalyst | Temp (°C) | Typical Yield | Key Advantage |

| SNAr | 2,5-Dibromopyrazine | NaOMe (1.05 eq), MeOH | 0 to 25 | 80 - 90% | Highly scalable, inexpensive reagents, kinetic control prevents over-reaction[4]. |

| Sandmeyer | 2-Amino-5-alkoxypyrazine | t -BuONO, CuBr 2 , MeCN | 0 to 65 | 55 - 70% | Useful when starting from complex, pre-formed aminopyrazines. |

Table 2: Downstream Cross-Coupling Capabilities

| Reaction Type | Coupling Partner | Typical Catalyst System | Application / API Target | Yield Range |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acids | Pd(dppf)Cl 2 , K 2 CO 3 | SHP2 Inhibitors[1] | 75 - 95% |

| Buchwald-Hartwig | Primary/Secondary Amines | Pd 2 (dba) 3 , Xantphos | BACE Inhibitors[2] | 60 - 85% |

| Cycloisomerization | Propargyl Amines/Ethers | Pd(PPh 3 ) 4 , CuI | Pyrrolo[1,2-a]pyrazines[5] | 45 - 65% |

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as temperature management and stoichiometric precision are embedded to ensure reproducibility.

Protocol A: Synthesis of 2-Bromo-5-methoxypyrazine via SNAr

This protocol leverages the differential reactivity of 2,5-dibromopyrazine under kinetic control.

-

Preparation: Charge a dry, argon-flushed round-bottom flask with 2,5-dibromopyrazine (1.0 equivalent, e.g., 50 mmol) and anhydrous methanol (100 mL).

-

Temperature Control: Cool the stirring solution to 0 °C using an ice-water bath. Causality: Low temperatures suppress the formation of 2,5-dimethoxypyrazine by maximizing the activation energy difference between the first and second substitution.

-

Nucleophile Addition: Prepare a solution of sodium methoxide (NaOMe) in methanol (typically 25% w/w). Add 1.05 equivalents of NaOMe dropwise over 30 minutes via an addition funnel.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2-4 hours. Monitor via TLC (Hexanes/EtOAc 4:1); the starting material ( Rf≈0.6 ) should convert to a lower-running spot ( Rf≈0.4 ).

-

Quenching & Workup: Concentrate the mixture under reduced pressure to remove the bulk of methanol. Partition the residue between Ethyl Acetate (150 mL) and saturated aqueous NH 4 Cl (100 mL). Extract the aqueous layer once more with EtOAc (50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , filter, and concentrate. Purify via flash column chromatography (silica gel) to yield 2-bromo-5-methoxypyrazine as a white to pale-yellow solid[4].

Protocol B: Suzuki-Miyaura Coupling for SHP2 Inhibitor Intermediates

Demonstrating the utility of the bromine handle for C-C bond formation[1].

-

Reagent Loading: In a Schlenk tube, combine 2-bromo-5-methoxypyrazine (1.0 eq, e.g., 26.9 mmol), the corresponding boronic acid/ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carbonitrile, 0.95 eq), and K 2 CO 3 (3.0 eq)[1].

-

Catalyst & Solvent: Add Pd(dppf)Cl 2 (0.1 eq, 2.57 mmol). Add a degassed solvent mixture of 1,4-Dioxane/H 2 O (4:1 ratio, 0.2 M concentration). Causality: Degassing (sparging with Argon for 15 mins) is critical to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

-

Heating: Seal the tube and heat to 90 °C for 12 hours.

-

Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry, and concentrate. Purify via chromatography.

Downstream Applications and Advanced Workflows

The 2-bromo-5-alkoxypyrazine scaffold is a linchpin in the synthesis of complex polycyclic systems and advanced active pharmaceutical ingredients (APIs).

Notably, researchers have utilized 2-bromo-5-methoxypyrazine in Pd-catalyzed intermolecular cycloisomerization reactions with propargyl amines to synthesize pyrrolo[1,2-a]pyrazine derivatives, which exhibit potent in vitro anti-inflammatory activity (e.g., IL-6 inhibition)[5]. Furthermore, the scaffold is heavily featured in the patent literature for the synthesis of SHP2 phosphatase inhibitors (oncology targets)[1] and BACE inhibitors (Alzheimer's disease targets)[2].

Fig 2. Pd-catalyzed downstream functionalization of 2-bromo-5-alkoxypyrazines.

References

- "WO2019183367A1 - Shp2 phosphatase inhibitors and methods of use thereof", Google P

- "US11021493B2 - 1,4-thiazine dioxide and 1,2,4-thiadiazine dioxide derivatives as beta-secretase inhibitors and methods of use", Google P

-

"Synthesis and In Vitro Anti-Inflammatory Activity of Pyrrolo[1,2-A]pyrazines via Pd-Catalyzed Intermolecular Cyclization Reaction", Scientific.Net,[Link]

Sources

- 1. WO2019183367A1 - Shp2 phosphatase inhibitors and methods of use thereof - Google Patents [patents.google.com]

- 2. US11021493B2 - 1,4-thiazine dioxide and 1,2,4-thiadiazine dioxide derivatives as beta-secretase inhibitors and methods of use - Google Patents [patents.google.com]

- 3. 2-Chloro-5-fluoropyrazine|959019-05-7|Supplier [benchchem.com]

- 4. 2-BROMO-5-METHOXYPYRAZINE synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis and In Vitro Anti-Inflammatory Activity of Pyrrolo[1,2-A]pyrazines via Pd-Catalyzed Intermolecular Cyclization Reaction | Scientific.Net [scientific.net]

Unlocking the Pyrazine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

As a Senior Application Scientist, navigating the vast chemical space of heterocyclic compounds requires a deep understanding of both physicochemical properties and target biology. Among nitrogen-containing heterocycles, the pyrazine ring (1,4-diazine) has emerged as a privileged scaffold in modern drug discovery. Its unique electronic distribution, low lipophilicity compared to benzene, and capacity to act as a robust hydrogen-bond acceptor make it an ideal core for designing highly selective therapeutics.

This technical guide dissects the structure-activity relationships (SAR) of pyrazine-based compounds, exploring their mechanistic foundations and detailing the experimental workflows required to validate their efficacy. We will examine two distinct therapeutic domains where pyrazine derivatives excel: antitubercular agents and targeted oncology kinase inhibitors.

Physicochemical Foundations of the Pyrazine Ring

The pyrazine core is characterized by two nitrogen atoms situated in a 1,4-orientation. This configuration exerts a strong electron-withdrawing effect, rendering the ring electron-deficient. From a medicinal chemistry perspective, this has several profound implications:

-

Metabolic Stability: The electron-deficient nature makes the pyrazine ring highly resistant to electrophilic aromatic substitution, thereby reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.

-

Aqueous Solubility: Pyrazine exhibits a lower partition coefficient (LogP ≈ -0.47) compared to its carbocyclic analogs[1]. This improved hydrophilicity is a critical pharmacokinetic advantage for oral bioavailability.

-

Target Engagement: The lone pairs on the nitrogen atoms serve as excellent hydrogen-bond acceptors, allowing precise anchoring within the hinge regions of kinases or the active sites of bacterial enzymes.

SAR Case Study I: Antitubercular Agents and the Pyrazinamide Paradigm

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis (TB) therapy, uniquely capable of eradicating persistent, non-replicating Mycobacterium tuberculosis within acidic granulomas[2].

The Canonical Prodrug Mechanism

Pyrazinamide is a prodrug that requires activation by the mycobacterial enzyme pyrazinamidase (PncA) to exert its therapeutic effect[2]. The canonical understanding of its mechanism involves a multi-step process highly dependent on the acidic microenvironment characteristic of tuberculous lesions.

-

Passive Diffusion: PZA passively diffuses into M. tuberculosis.

-

Enzymatic Conversion: Inside the bacterium, PncA converts PZA into its active form, pyrazinoic acid (POA)[2].

-

Acidic Trapping: In the acidic environment of the granuloma (pH 5 to 6), a portion of the POA is protonated. This protonated form (HPOA) readily diffuses back into the bacillus and accumulates, leading to intracellular acidification and disruption of cellular processes[2].

-

Target Inhibition: HPOA acts as a protonophore and inhibits specific molecular targets such as the mycobacterial Fatty Acid Synthase I (FAS I) complex and aspartate decarboxylase (PanD)[1][3].

Fig 1: Mechanism of pyrazinamide activation and intracellular acidic trapping in M. tuberculosis.

Overcoming Resistance: 5-Alkyl Modifications

Resistance to PZA is predominantly driven by mutations in the pncA gene, which abolishes the conversion of PZA to POA[2]. To overcome this, recent SAR studies have focused on modifying the pyrazine ring to bypass the PncA requirement.

Research has demonstrated that incorporating lipophilic side chains at the C-5 position of the pyrazine ring significantly enhances antimycobacterial activity[3]. A positive correlation between the length of the 5-alkyl chain and antimycobacterial activity was observed, with maximal potency achieved by the heptyl substituent (Compound 4: 5-heptylpyrazine-2-carboxamide, MIC = 3.13 μg/mL)[3]. Crucially, mechanistic investigations revealed that these 5-alkyl pyrazinamide derivatives are not hydrolyzed by mycobacterial PncA, indicating a distinct mode of action that remains effective against multidrug-resistant (MDR) strains[3].

Experimental Protocol 1: Pyrazinamidase (PZase) Activity Assay (Wayne Assay)

Purpose: To determine the ability of M. tuberculosis to convert PZA to POA, which is indicative of PZA susceptibility and PncA functionality[2]. Rationale: This phenotypic assay directly measures the enzymatic conversion of PZA to pyrazinoic acid (POA), acting as a self-validating system for enzymatic competence.

-

Inoculum Preparation: Harvest a heavy inoculum of M. tuberculosis from a fresh solid culture (e.g., Löwenstein-Jensen medium). Causality: A high bacterial load is required because PZase activity in M. tuberculosis is inherently weak compared to other mycobacteria[2].

-

Inoculation: Transfer the biomass into a test tube containing Dubos broth or Middlebrook 7H9 medium supplemented with 100 μg/mL of pyrazinamide[2].

-

Incubation: Incubate the tubes at 37°C for 4 days[2]. Causality: This duration allows sufficient time for the slow-growing bacilli to metabolize the prodrug into POA.

-

Detection (Colorimetric Readout): Add 1 mL of a freshly prepared 1% ferrous ammonium sulfate solution to the culture[2].

-

Validation & Interpretation: Observe for a color change. The formation of a pink to red band at the meniscus indicates the presence of pyrazinoic acid (POA forms a red complex with Fe2+ ions). A positive result confirms PZase activity (PZA susceptible), while no color change indicates PncA dysfunction (PZA resistant)[2].

SAR Case Study II: Pyrazine-Based Kinase Inhibitors in Oncology

Beyond infectious diseases, the pyrazine scaffold—particularly when fused into bicyclic systems like imidazo[1,2-a]pyrazine—is a highly sought-after pharmacophore for kinase inhibitors in oncology[4]. The nitrogen atoms in the pyrazine ring act as critical hydrogen-bond acceptors, interacting with the ATP-binding pocket (hinge region) of target kinases.

Imidazo[1,2-a]pyrazines as Aurora Kinase Inhibitors

Aurora kinases (A and B) are essential regulators of cell division, making them prime targets for anticancer therapeutics. SAR studies on imidazo[1,2-a]pyrazine derivatives revealed that off-target kinase selectivity could be dramatically improved by specific substitutions[5].

Introduction of acetic acid amides onto the pyrazole ring of the core scaffold was postulated to influence Aurora A/B selectivity and improve the profile against off-target kinases[5]. Through iterative SAR optimization, Compound 10i was identified as a lead compound with a promising overall profile, demonstrating low nanomolar potency and high selectivity[4].

Fig 2: Rational SAR optimization workflow for imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.

Pyrazine-Pyridine Biheteroaryls for VEGFR-2

In the context of angiogenesis, direct inhibition of the kinase activity of vascular endothelial growth factor receptor-2 (VEGFR-2) suppresses tumor growth[6]. Palladium-catalyzed C-C and C-N bond formation reactions were utilized to assemble various pyrazine-pyridine biheteroaryls as potent VEGFR-2 inhibitors[6]. Compounds 39 and 41 exhibited the highest kinase selectivity against fibroblast growth factor receptor (FGFR) and platelet-derived growth factor receptor (PDGFR)[6].

Quantitative Data Summary

The table below summarizes the quantitative SAR data for key pyrazine derivatives across different therapeutic indications, highlighting the impact of specific structural modifications.

| Scaffold Type | Target / Indication | Key Structural Modification | Optimal Compound | Primary Efficacy Metric |

| Pyrazinamide (PZA) | M. tuberculosis (FAS I / PanD) | 5-heptyl substitution | Compound 4 | MIC = 3.13 μg/mL[3] |

| Pyrazinamide (PZA) | M. tuberculosis (MDR Strains) | 5-hexyl-N-(3-CF3-phenyl) | Compound 23 | MIC = 3.13 μg/mL (SI > 25)[3] |

| Imidazo[1,2-a]pyrazine | Aurora A/B Kinases (Oncology) | Acetic acid amide addition | Compound 10i | Low nM IC₅₀ (High Selectivity)[4] |

| Pyrazine-Pyridine | VEGFR-2 Kinase (Angiogenesis) | C-N biheteroaryl coupling | Compound 41 | Potent HUVEC inhibition[6] |

Experimental Protocol 2: Palladium-Catalyzed Assembly of Pyrazine-Pyridine Biheteroaryls

Purpose: Synthesis of VEGFR-2 kinase inhibitors for oncology screening[6]. Rationale: The electron-deficient nature of the pyrazine ring makes halogenated pyrazines highly reactive towards oxidative addition by Palladium(0) complexes, facilitating rapid C-C and C-N bond formation for SAR library generation[6].

-

Reagent Preparation: Combine the halogenated pyrazine core (e.g., 2-chloro-pyrazine derivative) and the corresponding aminopyridine or boronic acid in a Schlenk flask[6].

-

Catalyst & Base Addition: Add a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a suitable ligand (like BINAP or XPhos), followed by a mild base (e.g., Cs₂CO₃)[6]. Causality: The bulky, electron-rich ligand promotes reductive elimination, while the base neutralizes the acid generated during the cross-coupling cycle, preventing catalyst poisoning.

-

Degassing: Purge the reaction mixture with inert gas (N₂ or Argon) for 15 minutes. Causality: Oxygen must be strictly excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II).

-

Reaction Execution: Heat the mixture in anhydrous toluene or dioxane at 90-110°C for 12-18 hours under continuous stirring[6].

-

Purification: Cool to room temperature, filter through a Celite pad to remove the metal catalyst, and purify the crude product via flash column chromatography to isolate the target biheteroaryl compound for subsequent kinase screening[6].

Conclusion

The pyrazine scaffold remains a master key in medicinal chemistry. From its historical role as an irreplaceable antitubercular prodrug to its modern applications as a highly selective kinase inhibitor, the structure-activity relationships of pyrazine derivatives continue to evolve. By leveraging its unique physicochemical properties—such as its low lipophilicity and robust hydrogen-bonding capabilities—researchers can systematically design next-generation therapeutics that overcome resistance mechanisms and achieve unprecedented target selectivity.

References

-

Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. URL:[Link]

-

STRUCTURE-ACTIVITY RELATIONSHIP (SAR) OF PYRAZINAMIDE. Docsity. URL: [Link]

-

Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors. PubMed (NIH). URL:[Link]

-

Synthesis and SAR Studies of imidazo-[1,2-a]-pyrazine Aurora Kinase Inhibitors With Improved Off-Target Kinase Selectivity. PubMed (NIH). URL: [Link]

-

Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed (NIH). URL:[Link]

Sources

- 1. docsity.com [docsity.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Application of 2-Bromo-5-cyclopentyloxypyrazine (CAS: 959238-32-5) in Advanced Medicinal Chemistry and Drug Discovery

Executive Summary

In contemporary drug discovery, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of a clinical candidate. 2-Bromo-5-cyclopentyloxypyrazine (CAS: 959238-32-5) has emerged as a highly privileged scaffold[1]. By combining the electron-deficient, hydrogen-bond-accepting properties of a pyrazine core with the lipophilic, sterically shielding nature of a cyclopentyloxy group, this molecule serves as an optimal precursor for synthesizing advanced kinase inhibitors, GPCR modulators, and central nervous system (CNS) therapeutics.

This technical guide dissects the mechanistic utility of 2-bromo-5-cyclopentyloxypyrazine, detailing the causality behind its structural advantages and providing self-validating synthetic protocols for its integration into complex active pharmaceutical ingredients (APIs).

Molecular Architecture & Physicochemical Profiling

The utility of 2-bromo-5-cyclopentyloxypyrazine lies in its tripartite molecular architecture:

-

The Pyrazine Core: Acts as a bioisostere for benzene and pyridine[2]. Its lower pKa compared to pyridine improves the aqueous solubility of the final drug candidate while reducing basicity-driven hERG toxicity.

-

The Cyclopentyloxy Substituent: Provides a tunable lipophilic handle that enhances membrane permeability.

-

The C2-Bromine Atom: Serves as a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters that make this building block highly desirable for Lipinski-compliant drug design.

| Property | Value / Description |

| Chemical Name | 2-Bromo-5-cyclopentyloxypyrazine |

| CAS Number | 959238-32-5[1] |

| Molecular Formula | C9H11BrN2O |

| Molecular Weight | 243.10 g/mol |

| Topological Polar Surface Area (TPSA) | ~35.0 Ų (Optimal for BBB penetrance) |

| Primary Pharmacophore Role | Lipophilic hinge-region binder |

| Synthetic Role | Electrophile in Pd/Cu-catalyzed couplings |

Mechanistic Role in Drug Discovery

Causality in Scaffold Selection: Why Cyclopentyloxypyrazine?

When designing kinase inhibitors, medicinal chemists frequently rely on the pyrazine nitrogen atoms to act as hydrogen-bond acceptors, anchoring the molecule to the hinge region of the kinase ATP-binding site[2]. However, a bare pyrazine ring is often too polar and lacks target specificity.

The Causality of the Cyclopentyl Group: Why choose a cyclopentyloxy group over a simpler methoxy or ethoxy substituent?

-

Metabolic Stability: Small alkoxy groups (like methoxy) are highly susceptible to rapid O-dealkylation by hepatic Cytochrome P450 enzymes. The cyclopentyl ring provides critical steric bulk that physically shields the ether oxygen from enzymatic cleavage, significantly extending the drug's half-life.

-

Hydrophobic Pocket Filling: The cyclopentyl ring possesses the exact spatial volume required to perfectly occupy the hydrophobic "selectivity pockets" adjacent to the ATP hinge region, driving binding affinity (Kd) down to the nanomolar range via favorable Van der Waals interactions.

Figure 1: Pharmacophore mapping of 2-bromo-5-cyclopentyloxypyrazine in target binding.

Synthetic Methodologies: Self-Validating Cross-Coupling Protocol

The electron-deficient nature of the pyrazine ring accelerates the oxidative addition of the C-Br bond to Palladium(0) species, making it an exceptional substrate for Suzuki-Miyaura and Buchwald-Hartwig couplings[3]. Below is a field-proven, self-validating protocol for the Suzuki-Miyaura coupling of 2-bromo-5-cyclopentyloxypyrazine with an arylboronic acid.

Step-by-Step Suzuki-Miyaura Protocol

-

Step 1: Reagent Assembly. In a flame-dried Schlenk flask, combine 2-bromo-5-cyclopentyloxypyrazine (1.0 equiv), the target arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Causality: K₂CO₃ is deliberately chosen as a mild base. Stronger bases (e.g., KOtBu) risk nucleophilic attack on the electron-deficient pyrazine ring or premature cleavage of the cyclopentyloxy ether.

-

-

Step 2: Catalyst Introduction. Add Pd(dppf)Cl₂ (0.05 equiv).

-

Causality: The bidentate dppf ligand enforces a wide bite angle on the palladium center. This specific geometry accelerates the reductive elimination step, which is often the rate-limiting bottleneck when coupling electron-deficient heteroaryls.

-

-

Step 3: Solvent & Degassing. Suspend the mixture in a 4:1 ratio of 1,4-Dioxane/H₂O. Sparge the solution with Argon for 15 minutes.

-

Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to an inactive Pd(II) state, as well as to prevent homocoupling of the boronic acid.

-

-

Step 4: Thermal Activation. Heat the reaction mixture to 90°C for 4–6 hours under an Argon atmosphere.

-

Step 5: Self-Validation (LC-MS Monitoring).

-

Validation Logic: The starting material (C9H11BrN2O) exhibits a distinct 1:1 isotopic doublet at m/z 243/245 due to the natural abundance of ⁷⁹Br and ⁸¹Br. The reaction is validated as complete only when LC-MS confirms the total disappearance of this doublet and the emergence of a singlet mass corresponding to the cross-coupled product.

-

Figure 2: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle for the pyrazine scaffold.

Pharmacokinetic (PK) & Pharmacodynamic (PD) Implications

Integrating the 5-cyclopentyloxypyrazine motif into a drug scaffold yields profound downstream pharmacological benefits. Pyrazine-containing drugs have a proven track record of FDA approval due to their predictable metabolic profiles[2].

From a PK perspective, the introduction of the cyclopentyl ether significantly increases the Volume of Distribution (Vd) by enhancing the compound's tissue penetrance. Furthermore, because the pyrazine nitrogen atoms are weaker bases than those in piperidine or pyridine, the molecule is less likely to become heavily protonated at physiological pH (7.4). This neutral state at physiological pH prevents lysosomal trapping (phospholipidosis) and ensures higher free-drug concentrations in the systemic circulation, maximizing the PD efficacy at the target receptor.

References

-

Title: 2-Bromo-5-cyclopentyloxypyrazine | C9H11BrN2O | CID 45787736 Source: National Center for Biotechnology Information (NIH) / PubChem URL: [Link]

-

Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: MDPI (Molecules) URL: [Link]

Sources

An In-depth Technical Guide to 2-Bromo-5-cyclopentyloxypyrazine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-cyclopentyloxypyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and established chemical principles to present its core characteristics, a putative synthesis protocol, and potential applications. All presented data should be considered predictive and serve as a foundation for further experimental validation.

Core Molecular Attributes

Based on its nomenclature, the fundamental properties of 2-Bromo-5-cyclopentyloxypyrazine have been determined. The pyrazine ring, a diazine with nitrogen atoms at positions 1 and 4, is substituted with a bromine atom at the 2-position and a cyclopentyloxy group at the 5-position.

Chemical Structure and Formula

The chemical structure of 2-Bromo-5-cyclopentyloxypyrazine is presented below:

Caption: Chemical structure of 2-Bromo-5-cyclopentyloxypyrazine.

Molecular Formula and Weight

| Attribute | Value |

| Molecular Formula | C₉H₁₁BrN₂O |

| Molecular Weight | 243.10 g/mol |

| Monoisotopic Mass | 242.0058 g/mol |

Note: The molecular weight is calculated based on the deduced chemical formula.

Synthesis and Experimental Protocols

A plausible synthetic route to 2-Bromo-5-cyclopentyloxypyrazine can be devised from commercially available precursors, primarily 2-amino-5-bromopyrazine or 2-bromo-5-hydroxypyrazine. The following protocol is a generalized procedure based on established methodologies for the synthesis of analogous alkoxy-substituted pyrazines.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for 2-Bromo-5-cyclopentyloxypyrazine.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of 2-Bromo-5-cyclopentyloxypyrazine from 2-bromo-5-hydroxypyrazine and cyclopentyl bromide.

Materials:

-

2-Bromo-5-hydroxypyrazine

-

Cyclopentyl bromide

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-hydroxypyrazine (1 equivalent).

-

Deprotonation: Suspend the starting material in anhydrous DMF. Add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the alkoxide.

-

Alkylation: Add cyclopentyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-Bromo-5-cyclopentyloxypyrazine.

Potential Applications in Research and Drug Development

Substituted pyrazines are a well-established class of compounds with a broad range of biological activities and applications in materials science.[1][2][3] The unique electronic properties of the pyrazine ring, combined with the steric and electronic contributions of its substituents, make these compounds valuable scaffolds in drug discovery.[4][5]

Medicinal Chemistry

-

Scaffold for Bioactive Molecules: The pyrazine nucleus is present in a number of approved drugs.[1][4] 2-Bromo-5-cyclopentyloxypyrazine can serve as a versatile intermediate for the synthesis of more complex molecules through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the bromine position.

-

Kinase Inhibitors: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a key interaction in the binding of many kinase inhibitors.[5]

-

Antimicrobial and Anticancer Agents: Various pyrazine derivatives have demonstrated potent antimicrobial and anticancer activities.[2][3]

Materials Science

-

Organic Electronics: Pyrazine-containing polymers have been investigated for their applications in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their electron-deficient nature.[1]

Predicted Analytical Data

While experimental data for 2-Bromo-5-cyclopentyloxypyrazine is not publicly available, the following are predicted spectroscopic characteristics based on analogous structures.

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons on the pyrazine ring are expected in the δ 7.5-8.5 ppm range. The methine proton of the cyclopentyloxy group would appear as a multiplet around δ 4.5-5.5 ppm. The methylene protons of the cyclopentyl ring would be observed as multiplets in the δ 1.5-2.5 ppm region. |

| ¹³C NMR | Aromatic carbons of the pyrazine ring are expected in the δ 130-160 ppm range. The carbon attached to the bromine would be significantly downfield. The methine carbon of the cyclopentyloxy group would appear around δ 70-80 ppm, with the other cyclopentyl carbons in the δ 20-40 ppm range. |

| Mass Spec (ESI+) | The [M+H]⁺ ion would be observed at m/z corresponding to the molecular weight plus a proton, showing a characteristic isotopic pattern for a bromine-containing compound. |

| IR Spectroscopy | Characteristic peaks for C-H (aromatic and aliphatic), C=N, and C-O stretching vibrations would be expected. |

Safety and Handling

As with any research chemical, 2-Bromo-5-cyclopentyloxypyrazine should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

2-Bromo-5-cyclopentyloxypyrazine represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its properties, a viable synthetic approach, and its potential applications based on the established chemistry of related pyrazine derivatives. It is intended to serve as a catalyst for further research and development in the fields of medicinal chemistry and materials science. Experimental validation of the presented information is highly encouraged.

References

-

Various Authors. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. [Link]

-

Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

-

MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Bromo-5-cyclopentyloxypyrazine

Document Type: Advanced Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The synthesis of 2-aminopyrazine derivatives is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors and GPCR modulators. The Buchwald-Hartwig cross-coupling reaction provides a highly efficient, palladium-catalyzed route to form these critical C–N bonds[1]. This application note details the mechanistic rationale, catalyst selection, and a self-validating experimental protocol for the amination of 2-bromo-5-cyclopentyloxypyrazine . By leveraging rational ligand design and rigorous reaction engineering, researchers can overcome the inherent challenges of pyrazine coordination and achieve high-yielding, scalable C–N couplings.

Mechanistic Rationale & Substrate Profiling

To successfully aminate 2-bromo-5-cyclopentyloxypyrazine, one must understand the electronic and steric microenvironment of the substrate.

-

Oxidative Addition Dynamics: The pyrazine core is highly electron-deficient, making the C2–Br bond highly activated toward oxidative addition by the Pd(0) catalyst. Quantitative reactivity models demonstrate that halogenated diazines undergo oxidative addition significantly faster than their benzene analogues[2]. While the C5-cyclopentyloxy group donates electron density into the ring via resonance (+M effect)—slightly tempering this electrophilicity—the C–Br bond remains highly reactive.

-

The Threat of Catalyst Poisoning: The primary failure mode in pyrazine aminations is catalyst poisoning. The basic nitrogen atoms in the pyrazine ring act as strong σ-donors, which can competitively coordinate to the palladium center, trapping it in an off-cycle resting state or causing it to precipitate as inactive "Pd black"[3].

-

Ligand Causality: To prevent pyrazine coordination, the use of bulky, electron-rich biaryl phosphine ligands is mandatory. The steric bulk of the ligand acts as a physical shield around the palladium center. Furthermore, these ligands accelerate the rate-limiting reductive elimination step, rapidly ejecting the product before side reactions (such as β-hydride elimination) can occur[4].

Catalyst System Performance & Selection

The choice of ligand and base is strictly dictated by the nature of the amine coupling partner. The table below summarizes the performance of various catalytic systems in the amination of 2-bromopyrazines, highlighting the superiority of modern biaryl phosphines for complex substrates[5].

Table 1: Comparative Performance of Catalyst Systems for 2-Bromopyrazine Amination

| Catalyst System (Pd / Ligand) | Amine Type | Base | Solvent | Temp (°C) | Yield (%) |

| Pd₂(dba)₃ / RuPhos | Morpholine (Secondary) | LiHMDS | Toluene | 100 | 83% |

| Pd₂(dba)₃ / SPhos | Morpholine (Secondary) | LiHMDS | Toluene | 100 | 76% |

| Pd₂(dba)₃ / BINAP | Morpholine (Secondary) | LiHMDS | Toluene | 100 | 71% |

| Pd(OAc)₂ / dppp | Diethylamine (Secondary) | NaOtBu | Toluene | 80 | 98%* |

*Note: While older bidentate ligands like dppp can achieve high yields with simple, unhindered amines, sterically demanding or complex pharmaceutical intermediates strictly require ligands like RuPhos or BrettPhos to prevent bis-ligation and ensure high conversion[5],[6].

Process Visualization: Ligand & Base Decision Matrix

Decision matrix for ligand and base selection in the amination of 2-bromo-5-cyclopentyloxypyrazine.

Causality Check: Why BrettPhos for primary amines and RuPhos for secondary? Primary amines are less sterically hindered and can easily coordinate two amine molecules to the Pd center, creating a dead-end complex. The extreme bulk of BrettPhos physically blocks this bis-ligation[4]. Conversely, secondary amines are bulkier; RuPhos provides the perfect balance of steric shielding while still allowing the secondary amine enough space to coordinate and react[5].

Self-Validating Experimental Protocol

This protocol describes the coupling of 2-bromo-5-cyclopentyloxypyrazine with a standard secondary amine (e.g., morpholine) using a Pd₂(dba)₃ / RuPhos catalyst system.

Phase 1: Reagent Preparation & Catalyst Activation

-

Equipment Prep: Flame-dry a Schlenk flask or sealed pressure tube containing a magnetic stir bar. Move to a glovebox or use rigorous Schlenk techniques. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands and promotes catalyst degradation[3].

-

Solid Reagents: Add Pd₂(dba)₃ (1.0 mol%, 0.01 equiv) and RuPhos (2.2 mol%, 0.022 equiv).

-

Self-Validation Check: High-quality Pd₂(dba)₃ should be a deep purple/black crystalline powder. If the powder is grey or brown, it has degraded to inactive Pd nanoparticles and will stall the reaction[7].

-

-

Base Addition: Add Sodium tert-butoxide (NaOtBu) (1.5 equiv). If the amine partner contains base-sensitive functional groups, substitute with anhydrous Cs₂CO₃ (2.0 equiv)[6].

-

Atmosphere: Seal the vessel, evacuate, and backfill with ultra-pure Argon (repeat 3x).

Phase 2: Reaction Execution

-

Solvent & Catalyst Maturation: Inject anhydrous, degassed Toluene (0.1 M relative to substrate) via syringe. Stir at room temperature for 5–10 minutes.

-

Self-Validation Check: The solution should transition from a dark, opaque purple to a clear, reddish-orange or yellow hue. This color shift confirms the successful dissociation of the dba ligands and the formation of the active L–Pd(0) catalytic species.

-

-

Substrate Addition: Inject 2-bromo-5-cyclopentyloxypyrazine (1.0 equiv) and the secondary amine (1.2 equiv).

-

Heating: Transfer the vessel to a pre-heated oil bath at 90–100 °C. Stir vigorously (800+ rpm) for 4 to 12 hours.

Phase 3: Monitoring & Workup

-

Reaction Monitoring: Sample the reaction under a positive stream of Argon. Analyze via LC-MS or TLC (Hexanes/EtOAc).

-

Self-Validation Check: Under 254 nm UV light, the starting material spot should disappear. The product spot (5-cyclopentyloxy-2-aminopyrazine derivative) will typically appear at a lower Rf and may exhibit strong fluorescence due to the newly formed "push-pull" electron system across the pyrazine ring.

-

-

Quench: Once complete, cool the reaction to room temperature. Dilute with Ethyl Acetate.

-

Filtration: Filter the crude mixture through a tightly packed pad of Celite to remove palladium residues and insoluble inorganic salts[3].

-

Self-Validation Check: The Celite pad will retain a black precipitate (spent Pd), yielding a clear, yellow-to-orange filtrate.

-

-

Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure product.

Troubleshooting & Optimization

-

Symptom: The reaction mixture turns completely black within the first 30 minutes, and conversion stalls at <20%.

-

Causality: The palladium catalyst has precipitated out of the catalytic cycle as inactive "Pd black". This is caused by either oxygen ingress or competitive coordination from the pyrazine nitrogens overpowering the phosphine ligand[3].

-

Solution: Ensure rigorous solvent degassing (e.g., freeze-pump-thaw method). Increase the Ligand-to-Palladium ratio slightly (from 2.2:1 to 2.5:1) to ensure the Pd center remains fully saturated and shielded by RuPhos.

-

-

Symptom: Significant amounts of dehalogenated pyrazine (reduction byproduct) are observed via LC-MS.

-

Causality: The intermediate Pd(II)-amido complex is undergoing β-hydride elimination faster than reductive elimination[1].

-

Solution: Switch to a more sterically demanding ligand (e.g., moving from RuPhos to BrettPhos or tBuBrettPhos) to force the geometry of the Pd center to favor rapid reductive elimination[4].

-

References

- A Comparative Guide to Ligand Performance in 2-Bromopyrazine Amination Reactions - Benchchem. Benchchem.

- A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - PMC. National Institutes of Health.

- Technical Support Center: Optimizing Reactions with 2-Bromopyrazine - Benchchem. Benchchem.

- Buchwald–Hartwig amination - Wikipedia. Wikipedia.

- Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.

- Buchwald-Hartwig Coupling - Organic Synthesis. Organic Synthesis.

- Buchwald–Hartwig Amination | Semantic Scholar. Semantic Scholar.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. semanticscholar.org [semanticscholar.org]

Application Notes & Protocols: Mastering the Sonogashira Coupling for Pyrazine Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Foreword: The Strategic Importance of Alkynylpyrazines

The pyrazine core is a privileged scaffold in medicinal chemistry and materials science, forming the backbone of numerous FDA-approved drugs and high-performance organic materials.[1][2] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a highly sought-after motif in drug design. The Sonogashira reaction, a robust and versatile palladium- and copper-catalyzed cross-coupling of terminal alkynes with sp²-hybridized carbons, provides a direct and powerful method for installing alkynyl functionalities onto this key heterocycle.[3][4][5]

This guide moves beyond a simple recitation of steps. It is designed to provide a deep, mechanistic understanding and a practical framework for successfully applying and optimizing the Sonogashira coupling for pyrazine substrates. We will explore the causality behind procedural choices, address the specific challenges posed by this electron-deficient heterocycle, and provide validated protocols to accelerate your research and development efforts.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The classical Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[3][6] Understanding this dual mechanism is paramount for rational troubleshooting and optimization.

The Palladium Cycle: C-X Bond Activation

The primary role of the palladium catalyst is to activate the pyrazine halide for coupling.

-

Reductive Elimination & Catalyst Activation: The reaction typically starts with a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂) which is reduced in situ to the active Pd(0) species by an amine base or phosphine ligand.[3]

-

Oxidative Addition: The active Pd(0) complex undergoes oxidative addition into the pyrazine-halide bond (C-X), forming a square planar Pd(II) intermediate. This is often the rate-limiting step of the entire process.[3][7] The reactivity of the halide is critical, following the general trend: I > Br > OTf >> Cl.[3][8]

-

Transmetalation: The pyrazine-Pd(II) complex receives the alkynyl group from the activated copper acetylide species generated in the copper cycle.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to release the final alkynylpyrazine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

The Copper Cycle: Alkyne Activation

The copper co-catalyst is not merely an additive; it serves to activate the terminal alkyne.

-

π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne. This complexation increases the acidity of the terminal proton.[3][6]

-

Deprotonation & Acetylide Formation: In the presence of the amine base, the acidic proton is removed, generating a highly nucleophilic copper acetylide intermediate.[3] This species is the active nucleophile that participates in the transmetalation step with the palladium center.

Field Insights: Navigating the Challenges of Pyrazine Substrates

Applying standard Sonogashira conditions to pyrazine halides can often lead to suboptimal results. The inherent electronic nature of the pyrazine ring presents specific, addressable challenges.

-

Catalyst Inhibition: The lone pair electrons on the pyrazine's nitrogen atoms can coordinate to the palladium center. This can act as a competitive inhibition pathway, sequestering the active catalyst and slowing or halting the catalytic cycle.[8] The use of more sterically hindered, electron-rich phosphine ligands can mitigate this effect by preventing the pyrazine nitrogen from accessing the metal center.

-

Low Reactivity of Chloropyrazines: Chloropyrazines are often the most readily available and cost-effective starting materials, but the strength of the C-Cl bond makes the oxidative addition step significantly more challenging compared to their bromo or iodo counterparts.[9] Overcoming this requires more forceful conditions: higher temperatures, longer reaction times, and, crucially, the use of highly active catalyst systems (e.g., those employing bulky, electron-rich ligands like XPhos or N-heterocyclic carbenes (NHCs)).[6][8]

-

Alkyne Homocoupling (Glaser Coupling): A primary side reaction is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne. This process is heavily promoted by oxygen and high concentrations of the copper co-catalyst.[10][11] To minimize this wasteful pathway, it is imperative to maintain a strictly inert atmosphere and use the minimum effective loading of the copper(I) salt. Slow addition of the alkyne can also be beneficial.[10]

Systematic Optimization: A Component-by-Component Guide

Achieving high yields requires a systematic approach to optimizing the key reaction parameters. The following table summarizes common choices and their strategic rationale.

| Component | Options & Considerations | Rationale & Field Insights |

| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃, Pd(OAc)₂ | PdCl₂(PPh₃)₂ is often preferred for its air stability and reliable in-situ reduction to Pd(0).[3] For challenging couplings (e.g., with chloropyrazines), a combination of a ligand-free source like Pd₂(dba)₃ with a specialized ligand is often superior.[8] |

| Ligand | PPh₃ (Triphenylphosphine), dppf, XPhos, SPhos, N-Heterocyclic Carbenes (NHCs) | PPh₃ is a standard, cost-effective choice for reactive substrates (iodides, bromides).[12] For less reactive chloropyrazines or to combat catalyst inhibition, bulky, electron-rich ligands like XPhos or dppf are essential to promote the difficult oxidative addition step.[8][10] |

| Copper (I) Co-catalyst | CuI (Copper(I) Iodide) | Typically used in catalytic amounts (1-10 mol%). Its role is to form the copper acetylide, which is crucial for the transmetalation step.[13] The loading should be minimized to prevent alkyne homocoupling.[10] In some cases, copper-free conditions can be employed, though they may require different bases or higher temperatures.[14][15] |

| Base | Amines: Et₃N, DIPEA, n-BuNH₂, PiperidineInorganic: K₂CO₃, Cs₂CO₃ | Amine bases serve a dual purpose: neutralizing the HX generated and aiding in the reduction of Pd(II) to Pd(0). Et₃N is common but DIPEA can be advantageous for sensitive substrates.[12][16] Inorganic bases are often used in copper-free protocols.[14] The base must be anhydrous and thoroughly degassed. |

| Solvent | DMF, THF, Toluene, NMP, Acetonitrile | The choice of solvent can significantly impact solubility and reaction rate. DMF and THF are common polar aprotic solvents.[12] NMP can be used for higher-temperature reactions involving unreactive chlorides.[16] All solvents must be rigorously degassed to prevent oxygen-induced side reactions.[10] |

| Temperature | Room Temperature to >100 °C | Couplings with reactive pyrazine iodides can often proceed at room temperature.[3] Pyrazine bromides may require moderate heating (50-80 °C), while chloropyrazines almost always necessitate higher temperatures (≥100 °C) to drive the oxidative addition.[8][9][16] |

Validated Experimental Protocols

The following protocols provide a robust starting point for the Sonogashira coupling of pyrazine substrates. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.

Protocol 1: Standard Coupling of 2-Bromopyrazine with Phenylacetylene

Materials:

-

2-Bromopyrazine

-

Phenylacetylene

-

PdCl₂(PPh₃)₂ (Dichlorobis(triphenylphosphine)palladium(II))

-

CuI (Copper(I) Iodide)

-

Triethylamine (Et₃N), anhydrous and degassed

-

Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyrazine (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.

-

Solvent and Base Addition: Through a syringe, add anhydrous, degassed THF (5 mL) and anhydrous, degassed triethylamine (3.0 mmol, 3.0 equiv).

-

Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirring mixture at room temperature.

-

Reaction Execution: Heat the reaction mixture to 60 °C in a preheated oil bath. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite to remove catalyst residues, washing the pad with additional ethyl acetate.

-

Purification: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 2-(phenylethynyl)pyrazine.

Protocol 2: Challenging Coupling of 2-Chloropyrazine with a Terminal Alkyne

Materials:

-

2-Chloropyrazine

-

Terminal Alkyne (e.g., 1-Octyne)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

CuI (Copper(I) Iodide)

-

N,N-Diisopropylethylamine (DIPEA), anhydrous and degassed

-

N-Methyl-2-pyrrolidone (NMP), anhydrous and degassed

Procedure:

-

Vessel Preparation: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), XPhos (0.06 mmol, 6 mol%), and CuI (0.05 mmol, 5 mol%).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with argon. Repeat this cycle three times.

-

Reagent Addition: Add 2-chloropyrazine (1.0 mmol, 1.0 equiv).

-

Solvent and Reagent Addition: Through a syringe, add anhydrous, degassed NMP (4 mL), anhydrous, degassed DIPEA (3.0 mmol, 3.0 equiv), and the terminal alkyne (1.5 mmol, 1.5 equiv).

-

Reaction Execution: Securely seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours, monitoring by LC-MS.

-

Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. Note that NMP is a high-boiling solvent and may require vacuum distillation or extensive aqueous extraction for complete removal.

Troubleshooting and Optimization Workflow

When a reaction fails, a logical, stepwise approach to problem-solving is critical. The following workflow provides a framework for diagnosing and resolving common issues.

References

-

Nikishkin, N. I., & Van der Eycken, E. V. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(23), 3833–3853. [Link]

-

Roughley, S. D., & Jordan, A. M. (2017). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]

-

Wang, C., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4963–4967. [Link]

-

Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. [Link]

-

Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

-

Wang, C., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Beletskaya, I. P., & Cheprakov, A. V. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 287-313. [Link]

-

Nikishkin, N. I., & Van der Eycken, E. V. (2013). Transition metal-catalyzed functionalization of pyrazines. ResearchGate. [Link]

-

Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6585-6623. [Link]

-

Rossi, G., et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 30(23), 1123. [Link]

-

Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Semantic Scholar. [Link]

-

Kumar, A., et al. (2026). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. RSC Advances, 16(1), 1-10. [Link]

-

Das, S., & Mondal, P. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. CiteDrive. [Link]

-

Das, S., & Mondal, P. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. [Link]

-

PubChem. (2021). Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments. [Link]

-

Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions in the presence of the Pd(OAc)2. ResearchGate. [Link]

-

Thomas, K. R. J., et al. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 70(13), 5066–5071. [Link]

-

Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

-

ScienceMadness Discussion Board. (2007). Potential Sonogashira Reaction Problems?. [Link]

-

Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]

-

Wang, L., et al. (2014). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions, 43(5), 2098-2103. [Link]

-

SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Alonso, D. A., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

-

Yang, D., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 6(3), 39-50. [Link]

-

Hastings, C. J., et al. (2023). Investigation of Mechanochemical Sonogashira Couplings: From Batch Solution to Continuous Reactive Extrusion through Ball-Milling Optimization. Organic Process Research & Development, 27(9), 1637–1646. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. citedrive.com [citedrive.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. depts.washington.edu [depts.washington.edu]

- 12. scirp.org [scirp.org]

- 13. mdpi.com [mdpi.com]

- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

Comprehensive Application Note: Dual-Modal Purity Profiling of 2-Bromo-5-cyclopentyloxypyrazine

Executive Summary & Chemical Context

The compound 2-Bromo-5-cyclopentyloxypyrazine (CAS: 959238-32-5) is a highly versatile, electrophilic heterocyclic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and GPCR ligands. Structurally, it features a pyrazine core substituted with a heavy halogen (bromine) and a hydrophobic, sterically hindered alkoxy group (cyclopentyloxy).

Accurate purity assessment of such halogenated pyrazine derivatives is analytically challenging. The volatility of the pyrazine core complicates standard drying and recovery, while the basicity of the ring nitrogens can lead to severe peak tailing in liquid chromatography if not properly managed[1]. Furthermore, synthesis byproducts—such as des-bromo impurities, unreacted cyclopentanol, and positional isomers—often co-elute or lack sufficient UV chromophores for standard detection[2].

To establish a highly rigorous, self-validating analytical framework, this application note details a dual-modal strategy employing High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for non-volatile impurity profiling and assay, orthogonally paired with Gas Chromatography-Mass Spectrometry (GC-EI-MS) for volatile impurity detection and definitive structural confirmation[3].

Analytical Strategy & Workflow Rationale

A single analytical technique is insufficient for the comprehensive quality control of halogenated alkoxypyrazines. We employ a dual-modal workflow to ensure absolute data integrity.

-

The Causality of HPLC Selection: RP-HPLC is optimal for quantifying the main assay and detecting polar/non-polar synthesis byproducts. Because pyrazine derivatives possess distinct UV absorption maxima (typically around 270 nm), UV detection provides excellent sensitivity[4]. We utilize an acidic mobile phase (0.1% Formic Acid) to suppress the ionization of the weakly basic pyrazine nitrogens, maintaining them in a neutral state. This prevents secondary ionic interactions with residual silanols on the C18 stationary phase, thereby eliminating peak tailing and ensuring reproducible retention times.

-

The Causality of GC-MS Selection: GC-MS in Electron Ionization (EI) mode is deployed to detect volatile organic impurities (e.g., residual cyclopentanol or extraction solvents) that are invisible to UV detectors. More importantly, the bromine atom provides a highly diagnostic 1:1 isotopic doublet ( 79 Br/ 81 Br). The mass spectrometer acts as a structural validator, confirming the integrity of the molecule through specific fragmentation pathways, such as the facile loss of the cyclopentyl radical[5].

Fig 1: Dual-modal analytical workflow for comprehensive pyrazine derivative purity profiling.

Protocol 1: HPLC-UV Purity and Assay Method

This protocol utilizes Reversed-Phase HPLC (RP-HPLC) to determine the chromatographic purity of 2-Bromo-5-cyclopentyloxypyrazine.

Methodological Rationale & Self-Validation

To ensure the protocol is a self-validating system , a System Suitability Test (SST) solution containing the target analyte and a known reference impurity (e.g., 2-chloropyrazine) must be injected prior to the sample sequence. The system is deemed valid only if the resolution ( Rs ) between the main peak and the closest eluting impurity is ≥2.0 , ensuring baseline separation. The tailing factor ( Tf ) of the main peak must be ≤1.5 .

Sample Preparation Causality: The sample is dissolved in Acetonitrile (HPLC grade) rather than methanol. Methanol can induce transesterification or nucleophilic aromatic substitution (S N Ar) at the highly activated brominated position of the pyrazine ring during extended storage in the autosampler, leading to artificial impurity generation.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides optimal hydrophobic retention for the cyclopentyloxy group. |

| Mobile Phase A | Water + 0.1% Formic Acid | Lowers pH to suppress pyrazine nitrogen ionization[6]. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic modifier for timely elution of the hydrophobic core. |

| Flow Rate | 1.0 mL/min | Balances optimal linear velocity with acceptable backpressure. |

| Column Temp. | 30 °C | Minimizes mobile phase viscosity fluctuations, preventing band broadening. |

| Detection | UV at 270 nm | Corresponds to the π→π∗ transition of the pyrazine ring[4]. |

| Injection Vol. | 5 µL | Prevents column overloading while maintaining high signal-to-noise for impurities. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Profile |

| 0.0 | 90 | 10 | Initial hold to focus polar impurities at the column head. |

| 2.0 | 90 | 10 | Isocratic hold. |

| 12.0 | 10 | 90 | Linear ramp to elute the main compound and hydrophobic impurities. |

| 15.0 | 10 | 90 | High-organic wash to clear strongly retained matrix components. |

| 15.1 | 90 | 10 | Return to initial conditions. |

| 20.0 | 90 | 10 | Column re-equilibration (Self-validation requirement). |

Step-by-Step Execution

-

Mobile Phase Preparation: Degas Mobile Phases A and B via vacuum filtration (0.22 µm) or inline sonication to prevent bubble formation in the pump heads, which causes baseline drift.

-

Standard Preparation: Accurately weigh 10.0 mg of 2-Bromo-5-cyclopentyloxypyrazine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile (1.0 mg/mL).

-

SST Execution: Inject the blank (Acetonitrile) to confirm no ghost peaks. Inject the SST solution. Verify Rs≥2.0 and Tf≤1.5 .

-

Sample Analysis: Inject the sample preparation in triplicate. Calculate purity by integrating all peaks ≥0.05% area (reporting threshold) and expressing the main peak as a percentage of the total integrated area.

Protocol 2: GC-EI-MS Structural Confirmation

While HPLC provides quantitative purity, GC-MS is deployed for the qualitative identification of volatile impurities and absolute structural confirmation of the API building block.

Methodological Rationale & Self-Validation

The GC-MS sequence must begin with a solvent blank injection to verify the absence of column bleed. An autotune using Perfluorotributylamine (PFTBA) must be performed daily; the system is validated when the m/z 69, 219, and 502 relative abundances meet manufacturer specifications, ensuring consistent ion transmission across the target mass range (m/z 40-400)[2].

A high split ratio (20:1) is utilized to ensure a narrow initial analyte band upon entering the column. This is critical for maintaining high theoretical plate counts and resolving closely eluting positional isomers of alkylpyrazines[3].

GC-MS Parameters

| Parameter | Specification | Rationale |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | Low-bleed, 5% phenyl phase ideal for semi-volatile heterocycles. |

| Carrier Gas | Helium (99.999%), 1.2 mL/min | Inert carrier gas with optimal mass transfer kinetics. |

| Injection Mode | Split (20:1), 250 °C | Prevents detector saturation and space-charge effects in the MS source. |

| Ionization | Electron Ionization (EI), 70 eV | Standardized energy for reproducible library-matchable fragmentation. |

| Source Temp. | 230 °C | Prevents condensation of the analyte prior to ionization. |

| Mass Range | m/z 40 to 400 | Captures the molecular ion (~244) and low-mass ring fragments. |

GC Oven Temperature Program

| Rate (°C/min) | Target Temperature (°C) | Hold Time (min) | Total Time (min) |

| - | 80 | 2.0 | 2.0 |